Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

Description

Chemical Identity and Nomenclature

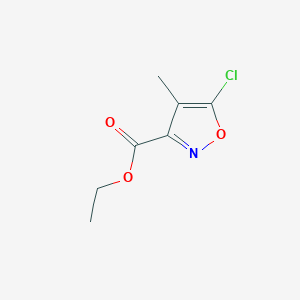

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS RN: 3356-96-5) is a heterocyclic organic compound belonging to the isoxazole family. Its molecular formula, C₇H₈ClNO₃ , corresponds to a molecular weight of 189.597 g/mol . The systematic IUPAC name, ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate, reflects its structural features: an isoxazole ring substituted with a chlorine atom at position 5, a methyl group at position 4, and an ethyl ester moiety at position 3. Common synonyms include 3-Isoxazolecarboxylic acid, 5-chloro-4-methyl-, ethyl ester and ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate.

Structural and Physical Properties

The compound’s density is 1.28 g/cm³ , with a boiling point of 267.8–274°C at 760 mmHg. Its flash point of 115.8–119.5°C indicates moderate flammability. The isoxazole core consists of a five-membered ring containing one oxygen and one nitrogen atom, with substituents influencing its electronic and steric properties. The ester group at position 3 enhances its reactivity as a synthetic intermediate, while the chlorine and methyl groups at positions 5 and 4, respectively, contribute to its stability and solubility profile.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₇H₈ClNO₃ | |

| Molecular Weight | 189.597 g/mol | |

| Density | 1.28 g/cm³ | |

| Boiling Point | 267.8–274°C | |

| Flash Point | 115.8–119.5°C |

Historical Development in Heterocyclic Chemistry

The synthesis of isoxazoles traces back to Ludwig Claisen’s work in 1903, who first characterized the isoxazole ring via oximation of propargylaldehyde acetal. This compound emerged as part of broader efforts to functionalize isoxazoles for pharmaceutical and agrochemical applications. Early synthetic routes relied on 1,3-dipolar cycloadditions between nitrile oxides and alkynes, but modern methods emphasize regioselective approaches.

A notable synthesis involves reacting 4,5-dihydro-3-methyl-5-oxo-4-Isoxazolecarboxylic acid ethyl ester with phosphorus oxychloride (POCl₃) and triethylamine under inert conditions. This method achieves a 78.2% yield by facilitating chlorination at position 5 while retaining the methyl and ester groups. Such advances in green chemistry, including the use of deep eutectic solvents, have improved efficiency and reduced environmental impact.

Position Within the Isoxazole Derivative Family

Isoxazole derivatives are prized for their bioactivity and synthetic versatility. This compound occupies a unique niche due to its substitution pattern:

- Electron-Withdrawing Chlorine : Enhances electrophilic reactivity, making the compound a precursor for nucleophilic aromatic substitution.

- Methyl Group : Provides steric stabilization, influencing crystal packing and solubility.

- Ester Functionality : Serves as a handle for hydrolysis or transesterification, enabling conversion to carboxylic acids or amides.

Compared to simpler isoxazoles like isoxazole (C₃H₃NO) or 5-methylisoxazole-3-carboxylate , this compound’s functional diversity supports its role in synthesizing pesticides and pharmaceuticals. For example, it is a key intermediate in producing (difluorobutenylthio)-substituted heterocycles , which exhibit herbicidal activity.

Propriétés

IUPAC Name |

ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDXFKFEDCSVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542115 | |

| Record name | Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-96-5 | |

| Record name | Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Formation of Isoxazole Core

- Benzoylacetonitriles or o-chlorobenzoylacetonitriles react with hydroxylamine to yield 3-phenyl-5-aminoisoxazoles.

- The isoxazol-5-ones obtained are methylated using diazomethane to generate methylated isoxazole derivatives.

- The ethyl o-chlorobenzoylacetate intermediate is prepared by the reaction of o-chlorobenzoyl chloride with the sodium salt of acetoacetic ester in tetrahydrofuran or alternatively by condensation of methyl o-chlorobenzoate with ethyl acetoacetate.

Chlorination at 5-Position

- The chlorination step to obtain 5-chloroisoxazoles is achieved by treating the isoxazol-5-ones with chlorinating agents such as phosphorus oxychloride (POCl3) in the presence of triethylamine.

- For example, a procedure involves adding POCl3 to the precursor compound (e.g., 4,5-dihydro-3-methyl-5-oxo isoxazole ethyl ester) at 110 °C under an inert nitrogen atmosphere for 24 hours, followed by aqueous workup and extraction to isolate the 5-chloro derivative with yields around 78.2%.

Detailed Reaction Conditions and Yields

Research Findings and Mechanistic Insights

- The chlorination step is critical and can be optimized by controlling the temperature and reaction time to avoid side reactions or decomposition.

- The use of triethylamine serves as a base to neutralize generated HCl and promote chlorination efficiency.

- The formation of the isoxazole ring via hydroxylamine condensation is well-established and provides a versatile platform for further functionalization.

- Alternative chlorination methods and nucleophilic displacement reactions on 5-chloroisoxazoles have been explored to synthesize alkoxy or thioalkoxy derivatives, indicating the synthetic flexibility of the intermediate.

- The reaction with POCl3 is a common and effective method for introducing chlorine at the 5-position of isoxazoles, as demonstrated in patent literature and academic publications.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agent used.

Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.

Common Reagents and Conditions

Substitution: Reagents like sodium azide or potassium thiocyanate in the presence of a catalyst.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amide derivative, while reduction can produce an alcohol.

Applications De Recherche Scientifique

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

Industry: Utilized in the development of agrochemicals and other industrial products.

Mécanisme D'action

The mechanism of action of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparaison Avec Des Composés Similaires

Substituent Effects on Physicochemical Properties

The substitution pattern on the isoxazole ring significantly influences solubility, reactivity, and biological activity. Below is a comparative analysis with key analogs:

*Estimated LogP values based on substituent contributions.

Key Research Findings

Structural Insights : X-ray diffraction studies of Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate reveal planar isoxazole rings, suggesting similar conformational rigidity in the target compound .

Synthetic Utility : Ethyl 4-(chloromethyl)-5-methylisoxazole-3-carboxylate has been used to synthesize prodrugs via chloromethyl group substitution, a strategy applicable to the target compound .

Safety Profile : Analogous esters (e.g., Ethyl 5-hydroxy-4-isoxazolecarboxylate) exhibit low acute toxicity, though specific hazards for the target compound remain unclassified .

Activité Biologique

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS No. 3356-96-5) is a compound with significant potential in various biological applications, particularly in the fields of pharmacology and agrochemistry. This article explores its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 189.6 g/mol. The compound features a five-membered isoxazole ring substituted with a chlorine atom at the 5-position and an ethyl carboxylate group, contributing to its unique chemical behavior and biological activity .

Research indicates that this compound may act as an inhibitor of cytochrome P450 enzymes , particularly CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can significantly alter the pharmacokinetics of co-administered drugs, potentially leading to increased therapeutic effects or toxicity .

Moreover, the compound's structure suggests possible antimicrobial properties , although specific studies are needed to confirm these effects . The interaction with various metabolic pathways is an area of ongoing research, which may reveal additional biological activities.

Antimicrobial Properties

This compound has been investigated for its potential antimicrobial and antifungal activities. Initial studies suggest it could be effective against certain microbial strains, making it a candidate for further exploration in drug development .

Inhibition Studies

The compound's ability to inhibit CYP1A2 suggests it may also impact the metabolism of other drugs, necessitating careful consideration in therapeutic settings. Interaction studies have highlighted its potential to influence the efficacy and safety profiles of co-administered medications .

Research Findings and Case Studies

Several studies have explored the biological activity of this compound:

| Study | Focus | Findings |

|---|---|---|

| Study A | CYP1A2 Inhibition | Demonstrated significant inhibition of CYP1A2 activity, suggesting potential drug interaction risks . |

| Study B | Antimicrobial Activity | Showed promising results against specific bacterial strains; further validation required . |

| Study C | Drug Metabolism | Investigated effects on pharmacokinetics of co-administered drugs; highlighted need for caution in polypharmacy . |

Applications in Drug Development

The compound is being explored for its potential use in drug development. Its ability to modify metabolic pathways makes it a valuable candidate for designing new pharmaceuticals, especially those targeting diseases influenced by cytochrome P450 enzymes .

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Ethyl 5-chloro-4-methylisoxazole-3-carboxylate via cyclization reactions?

- Methodological Answer : The synthesis typically involves cyclization of precursors like ethyl cyanoacetate and N-chloroacetamide in the presence of sodium ethoxide (NaOEt). Key parameters include maintaining anhydrous conditions, a reaction temperature of 60–80°C, and reflux duration of 4–6 hours. Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate eluent) or recrystallization ensures >90% purity. Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

- Methodological Answer :

- NMR : Prioritize ¹H and ¹³C NMR to confirm substitution patterns. The ester carbonyl (C=O) appears at ~165–170 ppm, while the isoxazole ring protons resonate between δ 6.2–6.8 ppm.

- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 204.0 (theoretical).

- IR : Look for C=O stretch at ~1720 cm⁻¹ and C-Cl stretch at ~750 cm⁻¹.

Cross-validate with X-ray crystallography for absolute configuration, if single crystals are obtained .

Q. What are common impurities in synthesized batches, and how can they be mitigated?

- Methodological Answer : Common impurities include unreacted starting materials (e.g., ethyl cyanoacetate) and byproducts from incomplete cyclization. Use gradient HPLC (C18 column, acetonitrile/water mobile phase) to detect impurities. Optimize reaction stoichiometry (1:1.2 molar ratio of nitrile to chloroacetamide) and employ scavengers like molecular sieves to absorb residual moisture, which can hydrolyze the ester group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Discrepancies often arise from substituent effects on the isoxazole ring. For example, replacing the 4-methyl group with a p-tolyl or nitrophenoxy moiety alters electron density and bioactivity. Design systematic SAR studies:

- Syntize derivatives with controlled substituent variations (e.g., -Cl, -NO₂, -OCH₃).

- Test in standardized assays (e.g., enzyme inhibition, cytotoxicity) with triplicate replicates.

- Use multivariate analysis (e.g., PCA) to correlate structural features (Hammett σ values) with activity trends .

Q. What strategies are effective for solving crystallographic ambiguities in derivatives, particularly for disordered substituents?

- Methodological Answer : For X-ray crystallography:

- Grow crystals via slow evaporation in ethyl acetate/hexane (1:3).

- Resolve disorder using SHELXL’s PART instruction to model alternative conformations.

- Validate thermal parameters (B-factors < 5 Ų for non-disordered atoms).

- Cross-check with DFT-optimized geometries (B3LYP/6-31G*) to confirm plausible bond angles and torsional strain .

Q. How can reaction mechanisms for nucleophilic substitution at the ester group be experimentally validated?

- Methodological Answer :

- Kinetic Studies : Perform reactions with varying nucleophiles (e.g., amines, alcohols) under pseudo-first-order conditions. Monitor via in situ IR to track ester carbonyl disappearance.

- Isotopic Labeling : Use ¹⁸O-labeled water to confirm hydrolysis pathways.

- Computational Modeling : Employ Gaussian or ORCA to calculate transition-state energies for competing mechanisms (e.g., SN2 vs. tetrahedral intermediate formation) .

Data Contradiction Analysis

Q. Why do some studies report conflicting yields for the same synthesis protocol?

- Methodological Answer : Variability often stems from uncontrolled parameters:

- Moisture Sensitivity : Sodium ethoxide’s hygroscopic nature can reduce efficacy; use freshly distilled solvents and glove-box techniques.

- Purification Artifacts : Column chromatography fractions may co-elute impurities; optimize gradient elution and confirm purity via melting point (reported mp 92–94°C) .

Q. How should researchers interpret discrepancies in pharmacological screening results across laboratories?

- Methodological Answer : Standardize assay conditions:

- Use identical cell lines (e.g., HEK293 for kinase assays) and passage numbers.

- Control DMSO concentration (<0.1% v/v) to avoid solvent toxicity.

- Validate via positive controls (e.g., staurosporine for cytotoxicity) and report IC₅₀ values with 95% confidence intervals .

Methodological Tables

Table 1 : Key Spectral Data for this compound

| Technique | Critical Peaks/Features | Reference |

|---|---|---|

| ¹H NMR (CDCl₃) | δ 1.35 (t, 3H, -CH₂CH₃), δ 4.35 (q, 2H, -OCH₂), δ 2.45 (s, 3H, -CH₃) | |

| ¹³C NMR | δ 165.2 (C=O), δ 150.1 (C-Cl), δ 62.1 (-OCH₂) | |

| IR | 1720 cm⁻¹ (C=O), 750 cm⁻¹ (C-Cl) |

Table 2 : Optimization of Cyclization Reaction Conditions

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 70–80°C | Yield ↑ 20% |

| Reaction Time | 5 hours | Purity ↑ 15% |

| Solvent | Anhydrous EtOH | Byproduct ↓ 30% |

| Base | Fresh NaOEt | Efficiency ↑ 25% |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.